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Compound of Interest

Compound Name: Seliforant

Cat. No.: B610769

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the histamine H4 receptor antagonist, Seliforant (also known as
SENS-111), with a focus on its selectivity profile against H1, H2, and H3 receptors. While
Seliforant was developed as a selective H4 antagonist for the treatment of vestibular
disorders, understanding its off-target activity is crucial for a comprehensive safety and efficacy
assessment.

Seliforant is a small molecule developed by Palau Pharma and later Sensorion, designed to
selectively antagonize the histamine H4 receptor.[1][2] Its primary mechanism of action is to
block the activity of the H4 receptor, which is expressed in the peripheral vestibular system.[2]
Despite showing a good safety profile, Seliforant failed to meet its primary efficacy endpoint in
a Phase llb clinical trial for acute unilateral vestibulopathy, leading to the discontinuation of its
development.[3]

While repeatedly described as a "selective" H4 receptor antagonist, publicly available
preclinical and clinical data do not provide specific quantitative binding affinities (e.g., Ki or
IC50 values) for Seliforant at the H1, H2, and H3 histamine receptor subtypes. At high doses,
the potential for off-target effects on other histamine receptors in the brainstem has been noted
as a possibility, though not substantiated with concrete data.

Comparative Selectivity Profile

To provide a contextual understanding of histamine receptor selectivity, the following table
summarizes the binding affinities of well-established selective antagonists for H1, H2, and H3
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receptors. This allows for an indirect comparison of the selectivity that would be expected from
a highly selective compound like Seliforant.

Receptor Subtype Selective Antagonist Binding Affinity (Ki)
H1 Receptor Mepyramine ~1-5 nM

H2 Receptor Ranitidine ~20-50 nM

H3 Receptor Pitolisant ~0.16 nM

Note: The Ki values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

The determination of a compound's binding affinity and functional activity at different receptor
subtypes is a critical step in drug development. Standard in vitro assays are employed for this
purpose.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound
for a receptor. The general workflow is as follows:

 Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO
cells) that are genetically engineered to express a high concentration of the target histamine
receptor subtype (H1, H2, or H3).

¢ Incubation: These membranes are incubated with a specific radioligand (a radioactive
molecule that is known to bind to the receptor) and varying concentrations of the test
compound (e.g., Seliforant).

o Competition: The test compound competes with the radioligand for binding to the receptor.

o Separation: The receptor-bound radioligand is separated from the unbound radioligand,
typically through filtration.
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e Quantification: The amount of radioactivity bound to the receptors is measured using a
scintillation counter.

» Data Analysis: The data are used to calculate the concentration of the test compound that
inhibits 50% of the radioligand binding (IC50). The IC50 value can then be converted to the
binding affinity constant (Ki) using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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